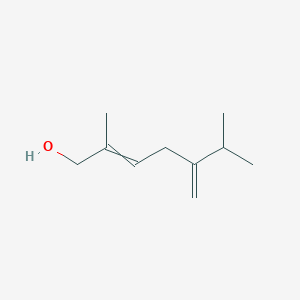

2,6-Dimethyl-5-methylidenehept-2-en-1-ol

Description

Contextualization within Olefinic Alcohols and Branched Terpenoids

2,6-Dimethyl-5-hepten-1-ol (B1203516) is structurally classified as both an olefinic alcohol and a branched terpenoid derivative.

Olefinic Alcohols : This classification refers to organic molecules that contain at least one carbon-carbon double bond (an olefin or alkene functionality) and at least one hydroxyl (-OH) group (an alcohol functionality). nih.govevitachem.com The structure of 2,6-dimethyl-5-hepten-1-ol features a seven-carbon chain with a double bond at the fifth position and a primary alcohol group at the first position, placing it squarely within this category. nih.gov Such compounds are reactive at both functional groups, allowing for a wide range of chemical transformations.

Branched Terpenoids : Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. wikipedia.org They are classified based on the number of these units they contain (e.g., monoterpenes with 10 carbons, sesquiterpenes with 15 carbons). researchgate.netiosrjournals.org While 2,6-dimethyl-5-hepten-1-ol has nine carbon atoms, its branched structure is closely related to acyclic monoterpenoids (C10). It is often considered a normonoterpenoid, a terpenoid-like compound that has lost a carbon atom through a biological degradation process. Its biosynthesis is linked to terpenoid pathways, and it shares structural similarities with well-known monoterpenols like geraniol (B1671447) and citronellol.

Significance of 2,6-Dimethyl-5-hepten-1-ol in Contemporary Organic Chemistry

The importance of 2,6-dimethyl-5-hepten-1-ol in modern organic chemistry stems from its dual role as a biologically active molecule and a valuable fragrance component.

Its primary significance lies in the field of chemical ecology. The (R)-enantiomer of 2,6-dimethyl-5-hepten-1-ol has been identified as the primary component of the sex pheromone of the acarid mite, Tyreophagus sp., which is a significant pest of stored crops and grain. nyxxb.cn This discovery makes the compound a crucial target for organic synthesis, as its availability is essential for studying mite behavior and developing potential pest management strategies based on mating disruption or trapping.

Furthermore, the compound is recognized in the flavor and fragrance industry for its distinct organoleptic properties, often described as having a green, waxy, oily, and melon-like aroma. nih.gov This has led to its use as a flavoring agent and fragrance ingredient. The challenge of producing specific stereoisomers with desired fragrance profiles drives further synthetic research.

Scope and Objectives of Academic Inquiry on 2,6-Dimethyl-5-hepten-1-ol

Academic research on 2,6-dimethyl-5-hepten-1-ol is primarily focused on several key objectives:

Asymmetric Synthesis : A major goal is the development of efficient and stereoselective synthetic routes to produce specific enantiomers of the molecule. Since the biological activity of the pheromone is specific to the (R)-enantiomer, creating this isomer in high purity is a principal objective. nyxxb.cn Research in this area explores various methodologies, including the use of chiral auxiliaries to construct the key stereocenter. nyxxb.cn

Elucidation of Biological Function : Investigations aim to fully understand the role of 2,6-dimethyl-5-hepten-1-ol in the life cycle of acarid mites. This includes studying its precise function in chemical communication, its synergistic effects with other compounds, and its potential as a semiochemical for pest control. thegoodscentscompany.com

Development of Novel Synthetic Methods : The structure of 2,6-dimethyl-5-hepten-1-ol serves as a practical target for testing and showcasing new synthetic reactions and strategies in organic chemistry.

Industrial Production : Research is also directed towards scalable and cost-effective synthesis methods to meet the demands of the fragrance and agricultural industries. evitachem.com This includes exploring different starting materials and catalytic processes, such as the reduction of 6-methyl-5-hepten-2-one (B42903) or related compounds. evitachem.comgoogle.com

The physical and chemical properties of 2,6-dimethyl-5-hepten-1-ol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molar Mass | 142.24 g/mol |

| Appearance | Colorless to light yellow, transparent liquid |

| Odor | Floral, fruity, melon-like, green, waxy |

| Boiling Point | 205.22 °C (estimated) |

| Solubility | Slightly soluble in water; soluble in ethanol |

| CAS Number | 4234-93-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

666174-49-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,6-dimethyl-5-methylidenehept-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h5,8,11H,4,6-7H2,1-3H3 |

InChI Key |

WJXUNXAXQWVZMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C)CC=C(C)CO |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Identification and Elucidation of 2,6-Dimethyl-5-methylidenehept-2-en-1-ol as a Biological Substructure

While the specific identification of this compound in a natural source has not been definitively documented in available literature, the elucidation of its close structural isomer, (R)-2,6-dimethylhept-5-en-1-ol, as a key biological signaling molecule provides a strong precedent. This isomer has been identified as the primary component of the sex pheromone of the acarid mite, Tyreophagus sp. The identification of such compounds typically involves the collection of volatile or surface-bound chemicals from the organism, followed by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components. The precise structure, including stereochemistry, is often confirmed through chemical synthesis and comparison of the synthetic compound's properties and biological activity with the natural product.

The discovery of (R)-2,6-dimethylhept-5-en-1-ol as a pheromone highlights the role of irregular monoterpenoids in chemical communication within the animal kingdom. These compounds, which deviate from the typical head-to-tail linkage of isoprene (B109036) units, often possess unique structures that can convey highly specific signals. The elucidation of these molecules is fundamental to understanding the chemical ecology of the organisms that produce them.

Enzymatic Pathways and Precursors Leading to this compound or its Analogs

The biosynthesis of this compound is presumed to follow the pathway established for other irregular monoterpenes, such as lavandulol (B192245), which is found in lavender (Lavandula species). nih.govnih.gov This pathway is distinct from the formation of regular monoterpenes.

The foundational precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In the case of irregular monoterpenes, the key enzymatic step is the "head-to-middle" condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) . researchgate.netresearchgate.net The product of this reaction is lavandulyl diphosphate (LPP), the direct precursor to the carbon skeleton of lavandulol and, putatively, this compound. nih.govresearchgate.net

Following the formation of LPP, a terpene synthase (TPS) would be required to convert it into the final alcohol structure. Terpene synthases are a diverse class of enzymes known for their ability to generate a wide array of cyclic and acyclic structures from isoprenoid diphosphate precursors. nih.gov While the specific terpene synthase that acts on LPP to produce this compound has not been characterized, it would likely catalyze the removal of the diphosphate group and the subsequent arrangement of double bonds and the hydroxyl function to yield the final product. The formation of the exocyclic methylene (B1212753) group (methylidene) and the specific placement of the internal double bond and hydroxyl group are hallmarks of terpene synthase activity.

The table below summarizes the key enzymes and precursors involved in the proposed biosynthetic pathway.

| Precursor(s) | Enzyme | Product |

| 2 x Dimethylallyl diphosphate (DMAPP) | Lavandulyl diphosphate synthase (LPPS) | Lavandulyl diphosphate (LPP) |

| Lavandulyl diphosphate (LPP) | Terpene Synthase (TPS) (putative) | This compound |

This is an interactive data table. You can sort and filter the data.

Investigation of Organismal Distribution and Biological Contexts of this compound Presence

The confirmed natural occurrence of compounds structurally very similar to this compound points to a distribution in both the animal and plant kingdoms.

As mentioned, the most well-documented occurrence of a close analog is in the acarid mites . Specifically, (R)-2,6-dimethylhept-5-en-1-ol serves as a sex pheromone in Tyreophagus sp. Pheromones are crucial for mate location and recognition, playing a vital role in the reproductive success of these mites.

In the plant kingdom, evidence is more indirect but suggestive. The related aldehyde, 2,6-Dimethyl-5-heptenal , has been identified in ginger. Furthermore, a commercially available version of the alcohol isomer, 2,6-Dimethyl-5-heptenol , is described as having a "botanical" biological source, indicating its presence in plants. sigmaaldrich.cn Irregular monoterpenes, such as lavandulol and its derivatives, are well-known constituents of the essential oils of Lavandula species. nih.govnih.gov This suggests that plants, like mites, possess the enzymatic machinery to produce this class of compounds, where they likely contribute to the plant's aroma and potentially play roles in defense or pollinator attraction.

The table below details the organismal distribution of this compound and its close analogs.

| Compound | Organism | Biological Context |

| (R)-2,6-dimethylhept-5-en-1-ol | Tyreophagus sp. (Acarid mite) | Sex Pheromone |

| 2,6-Dimethyl-5-heptenal | Ginger (Zingiber officinale) | Aromatic Constituent |

| Lavandulol and its derivatives | Lavandula species (Lavender) | Essential Oil Components |

This is an interactive data table. You can sort and filter the data.

Synthetic Strategies and Chemical Synthesis of 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Retrosynthetic Analysis of the 2,6-Dimethyl-5-methylidenehept-2-en-1-ol Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting convergent and linear synthetic strategies. The primary disconnections are centered around the formation of the carbon-carbon bonds that constitute the heptene (B3026448) skeleton and the introduction of the key functional groups: the primary allylic alcohol, the exocyclic methylidene group, and the methyl substituents.

One plausible retrosynthetic approach is illustrated below. The primary allylic alcohol can be installed via the reduction of a corresponding α,β-unsaturated aldehyde or ester. This intermediate can be traced back to a simpler heptenal derivative. The exocyclic methylidene group at C-5 is a key structural motif that can be introduced via a Wittig-type olefination or other methylenation protocols on a corresponding ketone. This leads to a key intermediate, a 1,6-dicarbonyl compound or a related precursor. The carbon skeleton can be assembled through C-C bond-forming reactions such as aldol (B89426) condensations, Claisen condensations, or organometallic coupling reactions.

Development of Stereoselective Synthetic Methodologies for this compound

The synthesis of this compound necessitates careful planning to control the stereochemical outcomes at the C-2 and C-6 positions and the geometry of the C2-C3 double bond.

Construction of the Heptene Carbon Skeleton

The assembly of the seven-carbon backbone with the desired methyl branching can be achieved through various established methods. A convergent approach could involve the coupling of two smaller fragments. For instance, a three-carbon fragment and a four-carbon fragment could be joined via an organometallic coupling reaction. Alternatively, a linear sequence starting from a simple precursor and extending the carbon chain step-by-step is also a viable strategy.

| Strategy | Key Reaction | Starting Materials (Examples) | Advantages | Challenges |

| Convergent Synthesis | Grignard Reaction | Isopropyl magnesium bromide, 4-pentenal | Efficient assembly of the carbon skeleton | Control of side reactions |

| Linear Synthesis | Aldol Condensation | Acetone, Propionaldehyde | Readily available starting materials | Multiple steps, potential for low overall yield |

| Wittig Reaction | Isovaleraldehyde, (3-ethoxy-2-methyl-3-oxopropyl)triphenylphosphonium bromide | High regioselectivity for double bond formation | Stereocontrol of the double bond |

Selective Introduction of the Methylidene Group at C-5

The exocyclic double bond at the C-5 position is a distinctive feature of the target molecule. Its introduction requires a regioselective approach. One of the most reliable methods for this transformation is the Wittig reaction, which involves the reaction of a ketone with a phosphorus ylide. Other methods include the Tebbe or Petasis methylenation.

| Method | Reagent | Precursor | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 2,6-dimethylhept-2-en-5-one | Mild reaction conditions, high functional group tolerance |

| Tebbe Olefination | Tebbe's reagent | 2,6-dimethylhept-2-en-5-one | Effective for sterically hindered ketones |

| Petasis Reaction | Petasis reagent (Cp2TiMe2) | 2,6-dimethylhept-2-en-5-one | Thermally stable and easier to handle than the Tebbe reagent |

Regio- and Stereoselective Formation of the 2-En-1-ol Moiety

The α,β-unsaturated primary alcohol, or 2-en-1-ol moiety, requires control over both the position and the stereochemistry (E/Z) of the double bond. This can be achieved through several synthetic routes. One common approach is the reduction of an α,β-unsaturated aldehyde or ester. Reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH4) can be employed for this purpose. The stereochemistry of the double bond is often established during the formation of the carbon skeleton, for example, through a stereoselective Horner-Wadsworth-Emmons reaction.

Control of Methyl Substituent Configuration at C-2 and C-6

Although the name this compound does not specify the stereochemistry at the C-2 and C-6 positions, the development of a stereoselective synthesis would be crucial for accessing specific stereoisomers. Asymmetric synthesis methodologies can be employed to control the configuration of these methyl groups. For instance, chiral auxiliaries can be used to direct the stereoselective alkylation of a carbonyl compound. Asymmetric catalysis, using chiral catalysts, can also be a powerful tool for establishing the desired stereocenters.

Advanced Reaction Types in this compound Synthesis

Modern synthetic organic chemistry offers powerful tools that could be applied to the synthesis of this compound.

Ring-Closing Metathesis (RCM): While seemingly counterintuitive for the synthesis of an acyclic molecule, RCM can be part of a "ring-closing-ring-opening" strategy. wikipedia.org A cyclic precursor could be synthesized via RCM, and subsequent cleavage of the ring could yield the desired acyclic framework with specific stereochemistry. acs.orgrsc.org This approach can offer excellent control over the geometry of the double bonds. wikipedia.org

Allylic Alkylation: Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. researchgate.netnih.govresearcher.life This reaction could be employed to introduce one of the methyl groups with high stereocontrol. researchgate.netnih.govresearcher.life For instance, a suitable allylic substrate could be reacted with a methyl organometallic reagent in the presence of a chiral palladium or iridium catalyst. researchgate.net

Divergent Synthesis Approaches to this compound Analogs

A divergent synthetic approach to this compound and its analogs can be conceptualized from a common acyclic isoprenoid precursor that allows for the selective introduction of key functional groups at various stages. By strategically choosing a versatile starting material and a sequence of controlled chemical transformations, a range of analogs with modifications at the C1 alcohol, the C2-C3 double bond, the C5-methylidene group, and the C6-methyl group can be accessed.

One plausible common intermediate for such a divergent synthesis is a functionalized acyclic terpenoid possessing a latent aldehyde or ketone at a key position, which can be elaborated into the desired functionalities. For instance, a derivative of 6-methyl-5-hepten-2-one (B42903) could serve as a versatile starting point.

Table 1: Proposed Divergent Synthetic Scheme from a Common Intermediate

| Intermediate/Analog | Synthetic Transformation from Common Precursor | Key Reagents and Conditions | Potential for Diversification |

| Common Intermediate (e.g., functionalized 6-methyl-5-hepten-2-one derivative) | N/A | N/A | N/A |

| 2,6-Dimethyl-5-methylidenehept-2-en-1-al | Wittig or Horner-Wadsworth-Emmons olefination to introduce the C2-methyl and C2-C3 double bond, followed by selective oxidation of a precursor alcohol. | Ph3P=C(CH3)CHO or (EtO)2P(O)CH(CH3)CHO; Mild oxidizing agent (e.g., PCC, DMP). | Variation of the phosphonium (B103445) ylide or phosphonate (B1237965) reagent allows for the introduction of different substituents at the C2 position. |

| This compound | Reduction of the corresponding aldehyde. | NaBH4, LiAlH4. | Access to the primary alcohol. |

| Analogs with varied C1 functionality | Esterification or etherification of this compound. | Acyl chlorides, alkyl halides. | Introduction of various ester and ether groups to probe the influence of the C1 substituent. |

| Analogs with modified C5-methylidene group | Isomerization or selective hydrogenation of the exocyclic double bond. | Acid or metal catalysis for isomerization; Catalytic hydrogenation (e.g., H2/Pd/C) for reduction. | Generation of endocyclic double bond isomers or saturated analogs at the C5/C6 position. |

| Analogs with different C6 substituents | Starting from a different ketone precursor (e.g., ethyl-5-hepten-2-one). | Grignard or organolithium addition to a suitable electrophile. | Modification of the alkyl group at the C6 position. |

This divergent strategy hinges on the chemoselective manipulation of different functional groups within the acyclic precursor. For instance, the synthesis of the structurally related aldehyde, 2,6-dimethyl-5-heptenal, has been reported starting from 6-methyl-5-hepten-2-one. This process involves reduction to the corresponding alcohol, followed by halogenation and Grignard reaction with a formate (B1220265) ester. google.com A similar strategy could be adapted, incorporating olefination steps to construct the desired double bond and methylidene functionalities.

Furthermore, inspiration can be drawn from the synthesis of other irregular monoterpenes like lavandulol (B192245) and artemisia alcohol. The synthesis of lavandulol derivatives has been achieved through various methods, including proline-catalyzed asymmetric α-aminooxylation and Claisen rearrangement, highlighting sophisticated strategies for controlling stereochemistry in acyclic systems. semanticscholar.org The synthesis of artemisinin (B1665778) precursors from acyclic farnesyl diphosphate (B83284) analogs demonstrates the feasibility of enzymatic and chemical transformations to introduce hydroxyl and aldehyde functionalities at specific positions within an isoprenoid chain. nih.govcdnsciencepub.com These methodologies could be adapted to functionalize a common precursor for the synthesis of this compound analogs.

The key to a successful divergent synthesis is the careful selection of orthogonal protecting groups and reaction conditions that allow for the selective modification of one part of the molecule without affecting others. The development of such a synthetic route would provide a valuable platform for the systematic exploration of the chemical space around this compound, facilitating the discovery of new compounds with potentially interesting biological activities.

Chemical Transformations and Reaction Chemistry of 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Reactivity of the Primary Alcohol Functionality in 2,6-Dimethyl-5-methylidenehept-2-en-1-ol

The primary alcohol group in this compound is a versatile site for chemical modification. Its reactivity is typical of primary allylic alcohols, which can undergo a variety of transformations such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,6-dimethyl-5-methylidenehept-2-en-1-al, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). These reagents are selective for the oxidation of allylic alcohols and are unlikely to affect the double bonds. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to over-oxidation to the carboxylic acid and potential cleavage of the carbon-carbon double bonds.

Esterification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2,6-dimethyl-5-methylidenehept-2-en-1-yl acetate.

Etherification: Ether derivatives can be prepared, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide. Photocatalytic copper-catalyzed stereodivergent 3,4-hydroalkoxylation of 1,3-dienes also represents a modern approach to synthesizing allylic ethers. acs.org

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Oxidation (mild) | MnO₂, PCC | Aldehyde |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic acid (with potential alkene cleavage) |

| Esterification | Carboxylic acid/derivative, acid catalyst | Ester |

| Etherification | NaH, Alkyl halide | Ether |

Transformations Involving the C2-C3 Alkene and C5-Methylidene Groups

The conjugated diene system formed by the C2-C3 double bond and the C5-methylidene group is a key feature of the molecule's reactivity, participating in various chemoselective functionalizations, cycloadditions, and rearrangements.

The two double bonds in the diene system exhibit different reactivities due to their substitution patterns. The C2-C3 double bond is trisubstituted, making it more sterically hindered but also more electron-rich than the terminal C5-methylidene group. This difference allows for chemoselective reactions.

Epoxidation: Selective epoxidation of the more electron-rich C2-C3 double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be tuned to favor the formation of the epoxide at this position over the terminal double bond.

Hydroboration-Oxidation: This two-step reaction sequence can be used to selectively functionalize the less sterically hindered terminal methylidene group. Reaction with a bulky borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would be expected to yield the corresponding primary alcohol at the C6 position after tautomerization of the initial enol.

Diels-Alder Reaction: The conjugated diene system of this compound can act as the diene component in a [4+2] cycloaddition reaction with a dienophile. libretexts.orgwikipedia.org The regioselectivity of this reaction would be influenced by the electronic nature of the dienophile and the substituents on the diene. masterorganicchemistry.com For example, reaction with an electron-deficient dienophile like maleic anhydride would lead to the formation of a cyclohexene (B86901) derivative with a complex, polycyclic structure. The reaction is a concerted, stereospecific process. libretexts.org

Sigmatropic Rearrangements: As an allylic alcohol, this compound can undergo sigmatropic rearrangements, such as a umich.eduumich.edu-sigmatropic rearrangement (Claisen or Cope-type) if the alcohol is first converted to an appropriate derivative (e.g., a vinyl ether for a Claisen rearrangement). Allylic rearrangements, or allylic shifts, are also possible, where a reaction at a vicinal center to a double bond causes the double bond to shift. wikipedia.org Iridium-catalyzed 1,3-rearrangements of allylic alcohols have been reported, providing a method to isomerize the alcohol to a different allylic position. nih.gov

Oxidative and Reductive Manipulations of this compound

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving the double bonds. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave both double bonds, yielding smaller carbonyl-containing fragments. The specific products would depend on which bonds are cleaved. Cleavage of the C2-C3 bond would lead to a ketone and an aldehyde, while cleavage of the C5-methylidene bond would yield formaldehyde (B43269) and a larger ketone.

Reduction:

Catalytic Hydrogenation: The double bonds can be reduced by catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Under controlled conditions, it might be possible to selectively reduce the less substituted terminal methylidene group. Complete hydrogenation would saturate both double bonds, yielding 2,6-dimethylheptan-1-ol.

Reduction of the Alcohol: The primary alcohol is generally stable to catalytic hydrogenation conditions used for the alkenes. To reduce the alcohol to the corresponding alkane, it would first need to be converted to a better leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent | Expected Outcome |

| Ozonolysis (Reductive Workup) | 1. O₃, 2. DMS | Cleavage of C=C bonds to form aldehydes/ketones |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Reduction of C=C bonds to C-C bonds |

| Conversion and Reduction | 1. TsCl, pyridine 2. LiAlH₄ | Reduction of -OH to -H |

Derivatization for Analytical and Synthetic Utility

Derivatization of this compound is often necessary to enhance its properties for specific applications, such as improving its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or for protecting the alcohol group during a subsequent synthetic step. libretexts.org

For GC-MS Analysis: The polarity and potential for hydrogen bonding of the primary alcohol can lead to poor peak shape and thermal instability in GC analysis. To address this, the alcohol is often converted into a more volatile and stable derivative. youtube.com

Silylation: This is a common derivatization technique where the active hydrogen of the alcohol is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Acylation: The alcohol can be converted into an ester, for example, by reaction with an acylating agent like acetic anhydride or a perfluorinated anhydride. This increases volatility and can also enhance detection sensitivity with certain detectors. libretexts.org

For Synthetic Utility:

Protecting Groups: In a multi-step synthesis, it may be necessary to protect the primary alcohol to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl ether), which are stable under a variety of reaction conditions and can be selectively removed later.

| Derivatization Purpose | Reagent/Method | Derivative Formed |

| GC-MS Analysis | BSTFA, MSTFA | Trimethylsilyl (TMS) ether |

| GC-MS Analysis | Acetic anhydride | Acetate ester |

| Synthetic Protection | TBDMSCl, imidazole | tert-Butyldimethylsilyl (TBDMS) ether |

Derivatives and Analogs of 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Synthesis and Structural Characterization of Hydrocarbon Analogs

Hydrocarbon analogs of 2,6-dimethyl-5-methylidenehept-2-en-1-ol are molecules that retain the carbon skeleton but lack the hydroxyl group and may have varying degrees of unsaturation. A notable example is the fully saturated analog, 2,6-dimethylheptane (B94447).

The synthesis of 2,6-dimethylheptane has been accomplished through a Grignard reaction. nist.gov This method involves the coupling of isobutylmagnesium bromide with ethyl formate (B1220265), which results in the formation of 2,6-dimethylheptan-4-ol. nist.gov Subsequent hydrogenation of this intermediate yields the desired saturated hydrocarbon, 2,6-dimethylheptane. nist.gov

The structural characterization of synthetic 2,6-dimethylheptane has been confirmed through the comparison of its physical properties with those of an isomeric nonane (B91170) isolated from petroleum. nist.gov The properties of the synthesized compound were in good agreement with the natural product, solidifying its identification. nist.gov

Interactive Data Table: Physical Properties of 2,6-Dimethylheptane

| Property | Value |

| Boiling Point (at 760 mm Hg) | 135.21 ± 0.02 °C |

| Freezing Point (in air) | -102.95 ± 0.10 °C |

| Density (at 20 °C) | 0.70891 ± 0.00003 g/mL |

| Refractive Index (nD20) | 1.40073 ± 0.00005 |

Note: Data extrapolated to a purity of 100.0 mole percent. nist.gov

Chiral Derivatives and Enantiomeric Forms of this compound

The presence of a chiral center at the C2 position of the heptene (B3026448) chain in derivatives of this scaffold allows for the existence of enantiomeric forms. The synthesis of specific enantiomers is of significant interest due to the often distinct biological activities of different stereoisomers.

The separation of enantiomers, if a racemic mixture is synthesized, can often be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic techniques.

Modifications of the Alcohol Group and Alkene Moieties

The primary alcohol and the two alkene functionalities in this compound are prime targets for chemical modification, leading to a wide array of derivatives.

Modifications of the Alcohol Group:

The hydroxyl group can be readily converted into other functional groups, such as ethers and esters.

Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. libretexts.org This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org Another method, alkoxymercuration-demercuration, allows for the Markovnikov addition of the alcohol to an alkene to form an ether. libretexts.org

Esterification: Esters of terpene alcohols can be synthesized by reacting the alcohol with an acyl chloride or a carboxylic acid. nih.gov For instance, the reaction of terpene alcohols with 6-bromohexanoyl chloride has been shown to produce the corresponding esters in varying yields, with primary alcohols generally reacting more efficiently than secondary or tertiary alcohols. nih.gov

Modifications of the Alkene Moieties:

The two double bonds in the molecule, the endocyclic C2=C3 bond and the exocyclic C5=CH2 bond, offer sites for various addition and oxidation reactions. The differential reactivity of these two double bonds could allow for selective modifications. For example, reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation could be employed to introduce new functionalities and create a diverse set of analogs.

Bio-isosteric Analogs and Their Synthesis

Bio-isosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the biological activity or pharmacokinetic properties of a compound. drughunter.com

For the alcohol functionality in this compound, several bio-isosteric replacements could be considered. Common bioisosteres for alcohols include thiols, amines, and alkyl ethers. nih.gov The synthesis of such analogs would involve the appropriate modification of the synthetic route. For example, a thiol analog could potentially be prepared from a corresponding halide derivative via nucleophilic substitution with a sulfur nucleophile.

Spectroscopic and Advanced Analytical Techniques for 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,6-dimethyl-5-methylidenehept-2-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the various protons in the molecule. The hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons of the two methyl groups attached to the double bond at position 2 and the methylidene group at position 5 would likely resonate in the vinylic region, typically between 1.6 and 1.8 ppm. The protons of the CH₂ group adjacent to the hydroxyl group would be expected to show a signal further downfield due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) and methine protons would have characteristic chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) based on their neighboring protons. The coupling constants (J-values) between adjacent protons would provide critical information about the dihedral angles, aiding in the determination of the molecule's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The carbon atoms of the double bonds (C2, C5, and the methylidene carbon) would resonate in the downfield region (typically 100-150 ppm). The carbon atom bonded to the hydroxyl group (C1) would also be shifted downfield (around 60-70 ppm). The signals for the methyl and methylene carbons would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (-CH₂OH) | ~3.5-4.0 | d |

| H2 (-C=CH-) | ~5.3-5.5 | t |

| H3 (-CH₂-) | ~2.0-2.2 | m |

| H4 (-CH₂-) | ~1.9-2.1 | m |

| H6 (-CH(CH₃)-) | ~2.3-2.5 | m |

| H7 (-CH₃) | ~0.9-1.0 | d |

| H8 (2-CH₃) | ~1.6-1.7 | s |

| H9 (=CH₂) | ~4.7-4.9 | s |

| H10 (5-CH₃) | ~1.7-1.8 | s |

| -OH | Variable | br s |

Note: This is a predicted table based on general NMR principles and data for similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | ~65-70 |

| C2 (=C(CH₃)-) | ~135-140 |

| C3 (-CH₂-) | ~30-35 |

| C4 (-CH₂-) | ~25-30 |

| C5 (=C(CH₃)CH₂-) | ~140-145 |

| C6 (-CH(CH₃)-) | ~35-40 |

| C7 (-CH₃) | ~20-25 |

| C8 (2-CH₃) | ~15-20 |

| C9 (=CH₂) | ~110-115 |

| C10 (5-CH₃) | ~20-25 |

Note: This is a predicted table based on general NMR principles and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, Electron Ionization Mass Spectrometry (EI-MS) would likely result in a molecular ion peak (M⁺) corresponding to its molecular weight (154.28 g/mol ). However, the molecular ion may be weak or absent due to the facile loss of a water molecule from the alcohol functional group.

The fragmentation of the molecular ion would provide a unique fingerprint for the compound. Common fragmentation pathways for unsaturated alcohols include:

Loss of a water molecule (H₂O): This would result in a significant peak at m/z 136 (M-18).

Loss of a methyl radical (CH₃): This would lead to a peak at m/z 139 (M-15).

Cleavage of the C-C bond adjacent to the oxygen atom: This could result in the loss of a CH₂OH radical, giving a peak at m/z 123.

Allylic cleavage: Fragmentation at the bonds allylic to the double bonds would also be expected, leading to various characteristic fragment ions.

Tandem mass spectrometry (MS/MS) could be employed for further structural confirmation. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected and subjected to further fragmentation, providing more detailed structural information and enhancing the confidence in the compound's identification.

While a mass spectrum for the specific isomer this compound is not available in the provided search results, the NIST WebBook provides a mass spectrum for the related isomer, 5-Hepten-1-ol, 2,6-dimethyl-. This spectrum can serve as a reference for the types of fragmentation patterns that might be expected.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺ |

| 123 | [M - CH₂OH]⁺ |

| Various | Allylic and other cleavage products |

Note: The relative intensities of these fragments would be characteristic of the specific isomeric structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.

C-H stretching vibrations for the sp³ hybridized carbons (methyl and methylene groups) would appear just below 3000 cm⁻¹, while the sp² C-H stretches of the double bonds would be observed just above 3000 cm⁻¹.

A C=C stretching vibration for the trisubstituted double bond would be expected around 1670-1680 cm⁻¹. The exocyclic methylidene group would likely show a C=C stretch around 1640-1650 cm⁻¹.

A C-O stretching vibration for the primary alcohol would be observed in the range of 1050-1150 cm⁻¹.

Out-of-plane C-H bending vibrations for the double bonds would appear in the 800-1000 cm⁻¹ region, providing further information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp²) | Stretching | 3010-3095 |

| C-H (sp³) | Stretching | 2850-2960 |

| C=C (trisubstituted) | Stretching | 1670-1680 |

| C=C (methylidene) | Stretching | 1640-1650 |

| C-O (primary alcohol) | Stretching | 1050-1150 |

Note: These are typical ranges and the exact frequencies can be influenced by the molecular environment.

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. A nonpolar column, such as one with a dimethylpolysiloxane stationary phase, or a polar column, like one with a polyethylene (B3416737) glycol (wax) stationary phase, could be used for separation. The choice of column would depend on the specific separation requirements and the nature of any potential impurities. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, can be a useful parameter for identification when compared to library values. For the related isomer 2,6-dimethyl-5-hepten-1-ol (B1203516), a standard non-polar Kovats retention index of 1011.8 has been reported. Temperature programming would likely be employed to ensure good peak shape and resolution. Flame ionization detection (FID) is a common and sensitive method for detection, while coupling GC to a mass spectrometer (GC-MS) would provide both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for the analysis and purification of this compound, particularly if the compound is thermally labile or if preparative scale separation is required. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. The separation would be based on the compound's polarity. Detection could be achieved using a refractive index detector (RID) or a UV detector if the compound exhibits sufficient UV absorbance at low wavelengths.

Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) or Polar (e.g., Carbowax) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Refractive Index (RI) or UV-Vis |

Note: These are general conditions and would need to be optimized for specific applications.

Computational Chemistry and Theoretical Studies of 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Molecular Conformation and Isomeric Stability Analysis

A conformational analysis of 2,6-dimethyl-5-methylidenehept-2-en-1-ol would involve the theoretical investigation of its various spatial arrangements (conformers) and their relative stabilities. This type of study typically employs computational methods to identify low-energy conformers and the energy barriers for interconversion between them. Such an analysis for this molecule would be crucial for understanding its three-dimensional structure and how that might influence its physical properties and reactivity. However, no specific studies on the conformational preferences or isomeric stability of this compound have been found.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, these calculations would provide insights into its molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential. These parameters are essential for predicting the molecule's reactivity towards electrophiles and nucleophiles. Without dedicated computational studies, these electronic characteristics remain unquantified.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters. Theoretical calculations can provide estimates of NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated to help identify characteristic functional groups. The absence of such computational data for this compound means that theoretical spectroscopic data cannot be presented.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to explore potential reaction pathways for a given molecule. For this compound, this could include studying its oxidation, reduction, or participation in pericyclic reactions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanisms and kinetics can be achieved. As no such modeling studies have been published, the mechanistic aspects of its chemistry from a computational standpoint are unknown.

Cheminformatics-Based Analysis and Database Interrogation

Cheminformatics tools and database interrogation are used to analyze chemical structures and predict their properties based on existing data. This can include the calculation of molecular descriptors, similarity searches, and quantitative structure-activity relationship (QSAR) modeling. A search of major chemical databases like PubChem and the NIST Chemistry WebBook did not yield an entry with dedicated computational or experimental data specifically for this compound. While data exists for isomers like 2,6-dimethyl-5-hepten-1-ol (B1203516), this information is not transferable to the unique structure of this compound.

While the provided outline presents a comprehensive framework for the computational and theoretical study of a chemical compound, there is currently insufficient published research and data to populate these sections specifically for this compound. The scientific community has not, to date, focused on the in-depth computational analysis of this particular molecule. Therefore, a detailed and scientifically accurate article on this subject cannot be generated at this time.

Structure Activity Relationship Sar Studies on 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Investigation of Molecular Features Influencing Biological or Chemical Interactions

No published studies were found that investigate the molecular features of 2,6-Dimethyl-5-methylidenehept-2-en-1-ol and their influence on biological or chemical interactions.

Conformational Impact on SAR

There is no available research on the conformational analysis of this compound or how its conformation impacts its structure-activity relationship.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)

No computational studies, such as molecular docking or QSAR modeling, have been published for this compound.

Future Research Directions and Unexplored Avenues for 2,6 Dimethyl 5 Methylidenehept 2 En 1 Ol

Development of Green Chemistry Approaches for Synthesis

Currently, there are no published synthesis routes for 2,6-Dimethyl-5-methylidenehept-2-en-1-ol. Future research would first need to establish a reliable synthetic pathway. A key focus in modern organic chemistry is the development of "green" methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Hypothetical green chemistry approaches could involve:

Biocatalysis: Employing enzymes to carry out specific steps in the synthesis, which could offer high selectivity under mild reaction conditions.

Catalytic Reactions: Utilizing transition metal or organocatalysts to promote efficient bond formation and reduce the need for stoichiometric reagents.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources.

Mechanistic Studies of its Biological Roles (if any)

As the compound is not documented, it has no known biological roles. Initial research, following a successful synthesis, would involve screening for biological activity. This could include:

Antimicrobial assays: Testing against a panel of bacteria and fungi.

Cytotoxicity screening: Evaluating its effect on various cancer cell lines.

Enzyme inhibition studies: Determining if it can modulate the activity of key enzymes involved in disease pathways.

If any biological activity is identified, subsequent mechanistic studies would be crucial to understand how the molecule exerts its effects at a cellular and molecular level.

Exploration of Novel Chemical Transformations

The unique structural features of this compound, specifically the presence of a primary alcohol, a conjugated diene system (if the methylidene and the ene- group are positioned to be so), and allylic protons, would make it an interesting substrate for a variety of chemical transformations. Future research could explore:

Oxidation reactions: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Cycloaddition reactions: Investigating its potential as a diene or dienophile in Diels-Alder reactions to create complex cyclic structures.

Polymerization: Exploring the possibility of using the diene functionality for polymerization reactions.

Research into Potential Applications in Materials Science or Chemical Engineering

The potential applications of this compound in materials science or chemical engineering are entirely speculative at this point. However, based on its hypothetical structure, future research could investigate its use as:

A monomer: For the synthesis of novel polymers with specific thermal or mechanical properties.

A cross-linking agent: In the production of thermosetting resins.

A building block: For the synthesis of more complex molecules with applications in areas such as liquid crystals or organic electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.